molecular formula C20H19FN2OS2 B186047 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine CAS No. 5673-43-8

7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

Cat. No. B186047
CAS RN: 5673-43-8
M. Wt: 386.5 g/mol
InChI Key: DUGQRKPSAXDPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been shown that this compound can reduce the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine in lab experiments include its unique structure, potential biological activity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized expertise to synthesize and handle this compound.

Future Directions

There are several future directions for research on 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine. One potential direction is to further explore the anti-cancer activity of this compound, and to investigate its potential as a treatment for various types of cancer. Another potential direction is to explore the anti-inflammatory and anti-viral activity of this compound, and to investigate its potential as a treatment for inflammatory diseases and viral infections. Additionally, future research could focus on optimizing the synthesis method for this compound, and on developing more efficient and cost-effective methods for producing this compound in larger quantities.

Synthesis Methods

The synthesis of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine involves a multi-step process that has been optimized for high yield and purity. The first step involves the reaction of 3-fluoroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a key intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester. The final step involves the reaction of the ethyl ester with sodium sulfide to form the target compound.

Scientific Research Applications

The potential applications of 7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine in scientific research are diverse. This compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models. Furthermore, this compound has been studied for its potential as an anti-viral agent, due to its ability to inhibit the replication of certain viruses.

properties

CAS RN

5673-43-8

Molecular Formula

C20H19FN2OS2

Molecular Weight

386.5 g/mol

IUPAC Name

7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19FN2OS2/c1-4-24-14-8-9-15-16(11-14)23-20(2,3)18-17(15)19(26-25-18)22-13-7-5-6-12(21)10-13/h5-11,23H,4H2,1-3H3

InChI Key

DUGQRKPSAXDPBT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)F

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC(=CC=C4)F

Origin of Product

United States

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